molecular formula C20H26N2OS B4876604 4-methyl-5-phenyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide

4-methyl-5-phenyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B4876604
M. Wt: 342.5 g/mol
InChI Key: PPTRNPPKIIBROW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-methyl-5-phenyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents include sulfurizing agents like phosphorus pentasulfide for thiophene synthesis and various oxidizing and reducing agents for subsequent modifications. Major products formed depend on the specific reactions and conditions used.

Scientific Research Applications

4-methyl-5-phenyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring can also participate in various biochemical pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and piperidine-containing molecules. For example:

What sets 4-methyl-5-phenyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide apart is its unique combination of the thiophene and piperidine moieties, which may confer distinct biological activities and applications.

Properties

IUPAC Name

4-methyl-5-phenyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-3-11-22-12-9-17(10-13-22)21-20(23)18-14-15(2)19(24-18)16-7-5-4-6-8-16/h4-8,14,17H,3,9-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTRNPPKIIBROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC(=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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